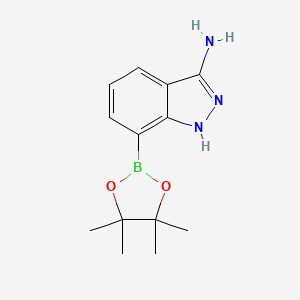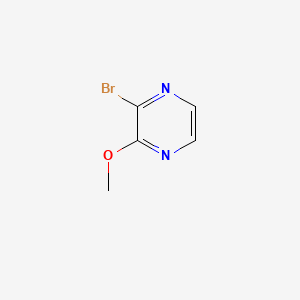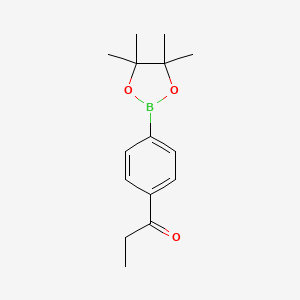
Boc-3,4-difluoro-L-phe-OH DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Boc-3,4-difluoro-L-phe-OH DCHA is represented by the molecular formula C26H40F2N2O4 . The compound is related to Boc-3,4-difluoro-L-phenylalanine, which has a molecular formula of C14H17F2NO4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.29 . It appears as a white to light yellow crystalline powder . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Efficiency
The use of N-tert-Butoxycarbonylamino acids (Boc-amino acids) in chemical synthesis, particularly in carbodiimide-mediated reactions with phenols and other compounds, has been studied to identify and mitigate decomposition. Research by Benoiton et al. (2009) highlighted the efficiency of these reactions and the potential to minimize by-products formation by adjusting the reaction conditions, such as the use of specific additives or solvents. This study underscores the importance of Boc-amino acids in the synthesis of peptides and other organic molecules, demonstrating their role in advancing chemical synthesis methodologies (Benoiton, Lee, & Chen, 2009).
Gelation Ability and Material Science
The fluorination of phenylalanine in gelators has been shown to significantly impact the gelation ability and material properties of low molecular weight gelators. Ravarino et al. (2022) explored the effect of fluorine atoms on the formation and strength of gels, finding that fluorine presence enhances gelation, rheological properties, and biocompatibility. This research has implications for the development of novel materials with potential applications in biomedicine and material science (Ravarino, Di Domenico, Barbalinardo, Faccio, Falini, Giuri, & Tomasini, 2022).
Photocatalysis and Environmental Applications
In the field of photocatalysis, the construction of S-scheme heterojunction photocatalysts incorporating bismuth oxychloride (BiOCl) with oxygen vacancies has shown enhanced performance in environmental pollution remediation. The study by Wu et al. (2021) on BiOCl/CuBi2O4 heterojunctions illustrates how these materials can be effectively used for the degradation of pollutants and nitric oxide removal, offering a pathway for developing high-efficiency photocatalysts (Wu, Yu, Zhang, Zhang, Zhu, & Zhu, 2021).
Electrochemical Applications
Henke et al. (2018) demonstrated that boron-doped diamond (BDD) electrodes functionalized with hydrophobic monolayers increase the electrochemical efficiency for hydroxyl radical formation. This finding has significant implications for the electrochemical treatment of water and the generation of high-energy species in aqueous media, pointing to the potential for innovative water treatment technologies and the study of electrochemical processes at the diamond interface (Henke, Saunders, Pedersen, & Hamers, 2018).
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJPBYGJBVRSP-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198474-91-8 |
Source


|
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198474-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


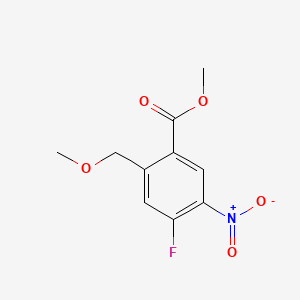




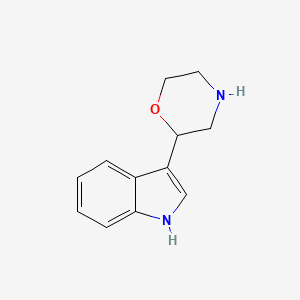
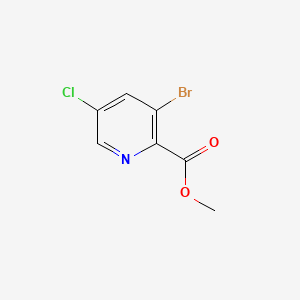
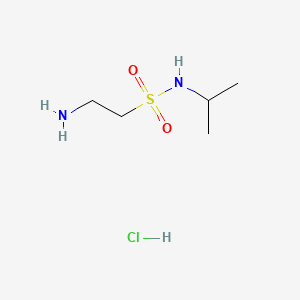
![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)
